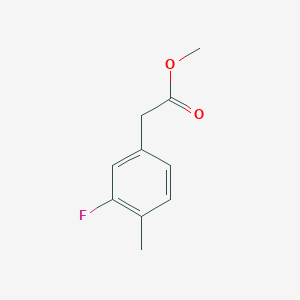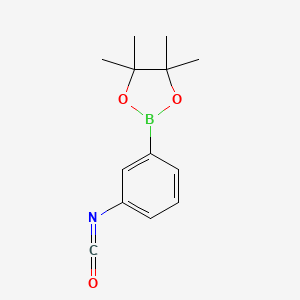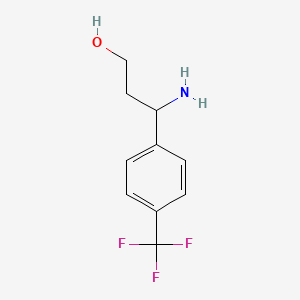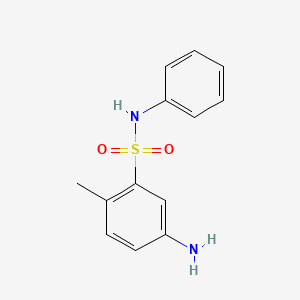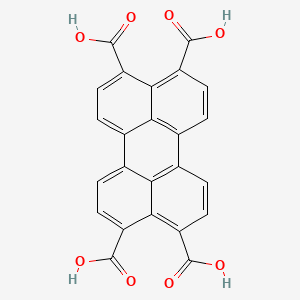
3,4,9,10-Perylenetetracarboxylic acid
説明
3,4,9,10-Perylenetetracarboxylic acid (PTCA) is a large π-conjugated semiconductor aromatic organic molecule . It is an organic dye molecule and an organic semiconductor . It is used as a precursor to a class of molecules known as Rylene dyes, which are useful as pigments and dyes .
Synthesis Analysis
A nanocomposite of PTCA and silver nanocluster incorporated graphene nanosheets were synthesized using a single step facile methodology . The G/PTCA/Capt-AgNC nanocomposites were characterized using UV-Vis, photoluminescence (PL), FTIR, Raman, X-ray photoelectron spectroscopy, high-resolution transmission electron microscopy (HRTEM), Scanning electron microscopy (SEM) and X-ray diffraction .Molecular Structure Analysis
The molecular formula of PTCA is C24H12O8 . It has an average mass of 428.347 Da and a monoisotopic mass of 428.053223 Da .Chemical Reactions Analysis
PTCA has been used in the synthesis of novel organic electrode materials for lithium-ion batteries . It has also been used in the development of a novel anodic electrochemiluminescence (ECL) system with oxamic hydrazide (OHZ) as the coreactant .Physical And Chemical Properties Analysis
PTCA forms highly crystalline films and dyes that can be used for a majority of electronic and opto-electronic applications . It provides a high electron mobility due to its low intermolecular distance which results in π-π conjugation .科学的研究の応用
Organic Electrode Materials for Lithium-Ion Batteries
Perylene-3,4,9,10-tetracarboxylic acid complexes have been used as novel organic electrode materials for lithium-ion batteries . The complexes exhibit a fibrous structure, which increases the number of pore units with the expansion of the fibrous structure. This is conducive to better electrochemical properties .
Electrochemical Detection of Dopamine
A non-enzymatic electrochemical sensor for highly sensitive and selective detection of dopamine has been developed based on a 3,4,9,10-perylene tetracarboxylic acid functionalized graphene–multiwalled carbon nanotube–gold nanoparticle nanocomposite . The sensor exhibits excellent electrochemical performance toward dopamine .
Light Absorbing Monomer for Bichromophobic Light Harvesting Antenna Systems
Perylene-3,4,9,10-tetracarboxylic acid can be used as a light absorbing monomer for the fabrication of bichromophobic light harvesting antenna systems .
Preparation of Fluorescent Dyes
This compound can also be used to prepare 3,4,9,10-perylene tetracarboxylic acid-aromatic fluorophores dye for a highly reversible fluorescence switching on different substrates .
Industrial Pigments
Perylene-3,4,9,10-tetracarboxylic acid diimides (perylene diimides, PDIs) have been used as industrial pigments for many years .
Organic Photovoltaic Devices and Field-Effect Transistors
New applications for PDI derivatives have emerged in areas including organic photovoltaic devices and field-effect transistors .
Tunable Laser Dye
It is used as a tunable laser dye .
Optoelectronic Devices
This compound is used in the manufacture of optoelectronic devices .
将来の方向性
特性
IUPAC Name |
perylene-3,4,9,10-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12O8/c25-21(26)13-5-1-9-10-2-6-15(23(29)30)20-16(24(31)32)8-4-12(18(10)20)11-3-7-14(22(27)28)19(13)17(9)11/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOBFPYBSDRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058841 | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,9,10-Perylenetetracarboxylic acid | |
CAS RN |
81-32-3 | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perylenetetracarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perylene-3,4,9,10-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CM698BCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PTCA?
A1: PTCA has a molecular formula of C24H8O8 and a molecular weight of 424.32 g/mol.
Q2: What are the key spectroscopic features of PTCA?
A: PTCA derivatives, particularly PDIs, exhibit strong absorptions in the visible region with characteristic peaks around 458, 490, and 526 nm. These peaks correspond to emission peaks at 540, 576, and 624 nm, respectively. []
Q3: Is PTCA compatible with nylon?
A: Yes, PTCA has been successfully used as a melting-reactive dye for nylon-1010, demonstrating its compatibility and potential for mass coloration of this material. []
Q4: How does the chemical structure of PTCA side groups influence its fluorescence?
A: Modifications in the side groups of PTCA derivatives can significantly impact their fluorescence efficiency. For instance, introducing diphenylamino substituents to the phenyl rings in N,N’-diphenyl-3,4,9,10-perylenetetracarboxylic acid diimide (BPhPI) results in a significant decrease in fluorescence quantum yield due to the emergence of a charge transfer state below the first excited singlet state. []
Q5: How stable are PTCA derivatives at high temperatures?
A: PTCA derivatives generally display good thermal stability. For example, N,N'-didodecyl-1,7-dibromoperylene-3,4,9,10-tertracarboxylic acid diimide and N,N'-didodecyl-1,7-di(4-t-butylphenoxy)perylene-3,4,9,10-tertracarboxylic acid diimide exhibit decomposition temperatures above 300 °C. []
Q6: How do PTCA derivatives interact with DNA?
A: PTCA derivatives, like PIPER and Tel01, can interact with G-quadruplex DNA structures, potentially inhibiting the cancer cell-associated enzyme telomerase. Interestingly, their selectivity for G-quadruplex DNA over double-stranded DNA is influenced by the pH-mediated aggregation state of the ligand. []
Q7: Can PTCA derivatives be used for sensing applications?
A: Yes, PTCA and its derivatives have shown promise in sensing applications. For example, a PTCA/oxamic hydrazide (OHZ) system has been used for the electrochemiluminescent detection of tannic acid. [] Another study utilized a perylene diimide-containing poly(N,N-dimethylaminoethyl methacrylate) conjugate as a fluorescent “turn-on” sensor for CO2. [] Additionally, PTCA/hemin nanocomposites have been employed as redox probes and electrocatalysts in an amplified electrochemical aptasensor for thrombin detection. []
Q8: How do PTCA derivatives behave in organic electronic devices?
A: PTCA derivatives, particularly PDIs, are promising materials for organic electronics due to their good electron mobility and semiconducting properties. They have been investigated for use in organic photovoltaic devices and field-effect transistors. []
Q9: Can PTCA derivatives be used as cathode interlayers in perovskite solar cells?
A: Yes, a simple alcohol-soluble PTCA derivative, tetramethylammonium salt of PTCA (TMA-PTC), has been successfully employed as a cathode interlayer in planar p-i-n perovskite solar cells, resulting in enhanced power conversion efficiency and device stability. []
Q10: What is the role of PTCA in the synthesis of gold-organic hybrids?
A: Chloro-substituted PTCA bisimides have been used in the surface-assisted synthesis of gold-organic hybrids. Upon thermal dehalogenation on gold surfaces, these molecules form covalent bonds with gold atoms, leading to the formation of surface-directed Au-PBI chains. []
Q11: Have computational methods been used to study PTCA derivatives?
A: Yes, molecular simulations have been employed to investigate the intramolecular charge transfer (ICT) character in benzyl-substituted quinoline-4(1H)-ylidene-methyl-functionalized PTCA derivatives, providing insights into their broad absorption properties and potential for applications in photovoltaics and photocatalysis. []
Q12: How does the position of thioether substituents impact the properties of PTCA diimides?
A: The position of thioether substituents on the perylene core significantly affects the structural and electrochemical properties of PTCA diimides. For instance, 1,6- and 1,7-isomers of N,N'-bis(alkyl)diadamantylthio-3,4,9,10-perylenetetracarboxylic acid diimide exhibit different electrochemical and spectroscopic characteristics. []
Q13: How does the introduction of corannulene units influence the properties of PTCA dyes?
A: Incorporating corannulene units into PTCA dyes results in significant changes in their optical and electronic properties. Specifically, the absorption spectra show a bathochromic shift and enhanced molar extinction coefficients, making these hybrid dyes promising candidates for electron-acceptor materials in organic optoelectronic devices. []
Q14: What analytical techniques have been used to characterize PTCA and its derivatives?
A14: A variety of techniques have been employed to characterize PTCA and its derivatives. These include: * Spectroscopy: UV-Vis absorption and emission spectroscopy, fluorescence spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy.* Microscopy: Scanning electron microscopy (SEM), atomic force microscopy (AFM).* Electrochemistry: Cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS). * Chromatography: Size exclusion chromatography.* Thermal Analysis: Thermal gravimetric analysis (TGA).
Q15: Are there any known environmental concerns associated with PTCA and its derivatives?
A15: While the provided research papers do not extensively address the environmental impact of PTCA and its derivatives, their potential persistence and accumulation in the environment should be considered. Further research is necessary to assess their ecotoxicological effects and develop appropriate waste management strategies.
Q16: What are some examples of cross-disciplinary research involving PTCA and its derivatives?
A: The use of PTCA and its derivatives spans various disciplines:* Materials Science and Engineering: Development of organic electronic devices [], cathode interlayers for perovskite solar cells [], and gold-organic hybrids [].* Chemistry and Chemical Engineering: Synthesis of novel PTCA derivatives, investigation of their photophysical and electrochemical properties, and exploration of their self-assembly behavior.* Biochemistry and Biophysics: Studying the interactions of PTCA derivatives with biomolecules like DNA [], and their potential applications in biosensing [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



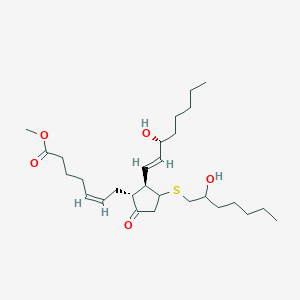
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
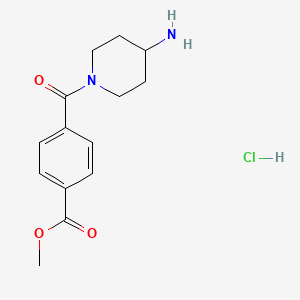
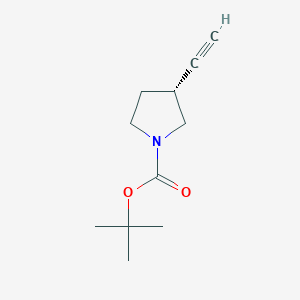
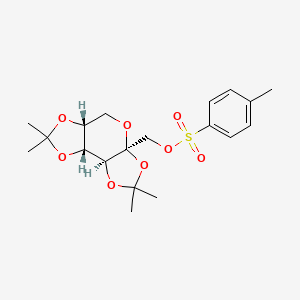
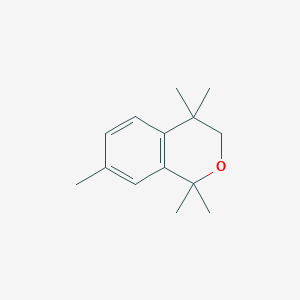
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
